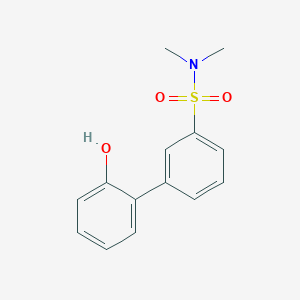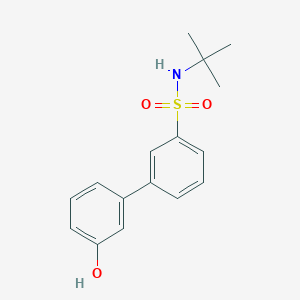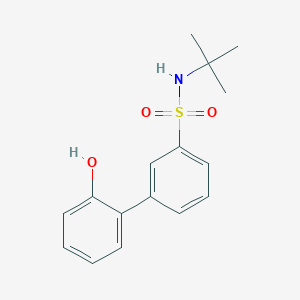
2-Methyl-4-(thiophen-2-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(thiophen-2-yl)phenol, 95% (2MT2P) is a phenolic compound with a thiophene ring. It is a colorless liquid and is primarily used as a reagent in organic chemistry for the synthesis of various compounds. 2MT2P has a wide range of applications in scientific research and is used as a ligand in the synthesis of metal complexes. It can also be used as a catalyst for the synthesis of polymers and as a reagent for the synthesis of organic compounds.
Mechanism of Action
2-Methyl-4-(thiophen-2-yl)phenol, 95% acts as a ligand in the formation of metal complexes. It binds to the metal ions and forms a coordination complex. This coordination complex is stable and can be used for various applications.
Biochemical and Physiological Effects
2-Methyl-4-(thiophen-2-yl)phenol, 95% has no known biochemical or physiological effects. It is not toxic or carcinogenic and is considered to be safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
2-Methyl-4-(thiophen-2-yl)phenol, 95% is a versatile compound that can be used in a variety of laboratory experiments. It is non-toxic and is relatively stable. It is also easy to synthesize and can be used in a variety of reactions. The main limitation of 2-Methyl-4-(thiophen-2-yl)phenol, 95% is that it is a relatively expensive reagent and is not widely available.
Future Directions
• Further research into the synthesis of metal complexes using 2-Methyl-4-(thiophen-2-yl)phenol, 95% as a ligand.
• Development of new catalysts using 2-Methyl-4-(thiophen-2-yl)phenol, 95% as a reagent.
• Investigation into the use of 2-Methyl-4-(thiophen-2-yl)phenol, 95% in the synthesis of pharmaceuticals and other chemicals.
• Development of new molecular probes using 2-Methyl-4-(thiophen-2-yl)phenol, 95% as a reagent.
• Exploration of the use of 2-Methyl-4-(thiophen-2-yl)phenol, 95% as a catalyst in the synthesis of polymers.
• Investigation into the use of 2-Methyl-4-(thiophen-2-yl)phenol, 95% in the synthesis of nanomaterials.
• Exploration of the use of 2-Methyl-4-(thiophen-2-yl)phenol, 95% in the synthesis of dyes and pigments.
• Development of new methods for the synthesis of 2-Methyl-4-(thiophen-2-yl)phenol, 95%.
Synthesis Methods
2-Methyl-4-(thiophen-2-yl)phenol, 95% can be synthesized by the reaction of 4-methylphenol and 2-thiophenol in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol. The reaction is exothermic and the temperature is maintained at 50-60°C. The reaction is complete when the reaction mixture turns colorless. The product is then isolated and purified by distillation.
Scientific Research Applications
2-Methyl-4-(thiophen-2-yl)phenol, 95% is used as a ligand in the synthesis of metal complexes. It is also used as a catalyst for the synthesis of polymers and as a reagent for the synthesis of organic compounds. It is also used in the synthesis of pharmaceuticals, pesticides, and other chemicals. It is also used in the synthesis of molecular probes for imaging and drug delivery.
properties
IUPAC Name |
2-methyl-4-thiophen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAYOQDSDHCNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683661 |
Source


|
| Record name | 2-Methyl-4-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255637-37-6 |
Source


|
| Record name | 2-Methyl-4-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370709.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370716.png)



![3-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370748.png)


![4-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370765.png)

